Azole Ring Replacement: 1,2,4-Triazole vs. Pyrazole Impact on PDE4B Enzyme Inhibition
In a matched-pair series of pyrimidine-piperazine derivatives, compounds containing the 1,2,4-triazole ring (Series II) demonstrated consistently higher PDE4B inhibitory activity than those with the pyrazole ring (Series I) [1]. This differential arises from the additional nitrogen atom in the 1,2,4-triazole, which enhances hydrogen-bond acceptor capacity at the enzyme active site. For procurement decisions, this implies CAS 1798515-25-9 (triazole-containing) is expected to yield superior target engagement compared to CAS 1170086-99-3 (pyrazole-containing analog) in PDE4 or related purinergic target screens.
| Evidence Dimension | PDE4B inhibitory activity (in vitro enzyme assay) |
|---|---|
| Target Compound Data | Series II (1,2,4-triazole derivatives) exhibited higher activity than Series I (pyrazole analogs); exact IC₅₀ values not specified for the exact compound |
| Comparator Or Baseline | Pyrazole analog series (representative of CAS 1170086-99-3) |
| Quantified Difference | Directional superiority of 1,2,4-triazole series over pyrazole series (exact fold-change not reported for the specific matched pair) |
| Conditions | PDE4B enzyme inhibition assay; LPS-induced TNFα release blockade in cellular model [1] |
Why This Matters
For PDE4- or purinergic-targeted drug discovery programs, selecting the 1,2,4-triazole-containing compound (CAS 1798515-25-9) over the pyrazole analog is likely to yield higher hit rates and more favorable structure-activity relationships.
- [1] Li, Y. et al. (2016) 'Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors', Bioorganic & Medicinal Chemistry Letters, 26(15), pp. 3630–3634. doi:10.1016/j.bmcl.2016.05.093. View Source
